Methanesulfinyl chloride
Overview
Description
Methanesulfinyl chloride, also known as methanesulfonyl chloride, is an organosulfur compound with the chemical formula CH₃SO₂Cl. It is a colorless liquid with a pungent odor and is highly reactive. This compound is primarily used in organic synthesis to introduce the methanesulfonyl group into other molecules, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanesulfinyl chloride can be synthesized through several methods:
- This method involves a radical reaction where methane reacts with sulfuryl chloride to produce this compound and hydrogen chloride:
Reaction of Methane and Sulfuryl Chloride: CH4+SO2Cl2→CH3SO2Cl+HCl
Methanesulfonic acid reacts with thionyl chloride or phosgene to produce this compound:Chlorination of Methanesulfonic Acid: CH3SO3H+SOCl2→CH3SO2Cl+SO2+HCl
CH3SO3H+COCl2→CH3SO2Cl+CO2+HCl
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene due to the high yield and efficiency of these methods .
Chemical Reactions Analysis
Types of Reactions: Methanesulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form methanesulfonates, which are useful intermediates in organic synthesis.
Elimination Reactions: this compound can undergo elimination to form sulfene, a highly reactive intermediate.
Reduction Reactions: It can be reduced to methanesulfinic acid under specific conditions.
Common Reagents and Conditions:
Alcohols: React with this compound in the presence of a non-nucleophilic base to form methanesulfonates.
Lewis Acids: Facilitate the Beckmann rearrangement of oxime methanesulfonates.
Major Products:
Methanesulfonates: Formed from the reaction with alcohols.
Scientific Research Applications
Methanesulfinyl chloride has numerous applications in scientific research:
Chemistry: Used as a reagent for introducing the methanesulfonyl group into organic molecules, facilitating various synthetic transformations.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the preparation of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
Methanesulfinyl chloride acts as an electrophile, facilitating the introduction of the methanesulfonyl group into other molecules. The mechanism often involves the formation of a highly reactive intermediate, sulfene, which then reacts with nucleophiles such as alcohols or amines to form the desired products. This process is supported by isotope labeling experiments and the trapping of transient intermediates .
Comparison with Similar Compounds
Methanesulfonic Acid (CH₃SO₃H): A strong acid used in various industrial applications.
Methanesulfonyl Fluoride (CH₃SO₂F): Used as a reagent in organic synthesis.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride used for similar purposes but with different reactivity and applications.
Uniqueness: Methanesulfinyl chloride is unique due to its high reactivity and ability to form sulfene, a highly reactive intermediate that facilitates various synthetic transformations. This makes it a valuable reagent in organic synthesis compared to other sulfonyl chlorides .
Properties
IUPAC Name |
methanesulfinyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClOS/c1-4(2)3/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURSUHVHQZXABT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338329 | |
Record name | Methanesulfinyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676-85-7 | |
Record name | Methanesulfinyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methanesulfinyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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